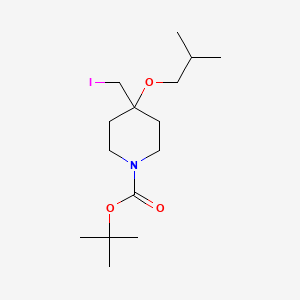

tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate

Description

tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate is a piperidine-derived compound featuring two distinct functional groups: an iodomethyl moiety and an isobutoxy substituent at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. The iodomethyl group is a reactive site, enabling nucleophilic substitutions or cross-coupling reactions, while the isobutoxy group contributes to steric bulk and lipophilicity, influencing solubility and interaction with biological targets. This compound is primarily utilized in medicinal chemistry as a building block for complex molecules, particularly in the synthesis of kinase inhibitors or receptor modulators .

Properties

Molecular Formula |

C15H28INO3 |

|---|---|

Molecular Weight |

397.29 g/mol |

IUPAC Name |

tert-butyl 4-(iodomethyl)-4-(2-methylpropoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H28INO3/c1-12(2)10-19-15(11-16)6-8-17(9-7-15)13(18)20-14(3,4)5/h12H,6-11H2,1-5H3 |

InChI Key |

LSSXVDAGFKFXAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1(CCN(CC1)C(=O)OC(C)(C)C)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the iodomethyl and isobutoxy groups. The tert-butyl ester group is usually introduced via esterification reactions. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, are crucial to ensure high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes SN2 reactions with nucleophiles such as amines, thiols, or alkoxides, facilitating the introduction of new functional groups. This reactivity is critical for modifying the compound’s scaffold in drug discovery.

| Reaction Conditions | Reagents | Solvent | Yield (%) | Application Example |

|---|---|---|---|---|

| 0–25°C, 12–24 h | Primary amines (e.g., NH₃) | THF | 70–80 | Amination for API intermediates |

| Room temperature, inert atmosphere | Sodium methoxide | DMF | 65–75 | Alkoxy derivatives for prodrugs |

The reaction rate is influenced by steric hindrance from the adjacent isobutoxy group, which can reduce substitution efficiency in bulky nucleophiles.

Transition Metal-Catalyzed Coupling Reactions

The iodine atom participates in cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introductions.

| Reaction Type | Catalyst System | Base | Solvent | Yield (%) | Product Utility |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aqueous THF | Toluene | 75–85 | Biaryl motifs for kinase inhibitors |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 60–70 | Aminated derivatives for CNS-targeting agents |

Optimal yields require anhydrous conditions and degassed solvents to prevent catalyst deactivation.

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions, exposing the secondary amine for further derivatization.

| Deprotection Agent | Conditions | Subsequent Reaction | Yield (%) | Application |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0°C to RT, 1–2 h | Acylation with acid chlorides | 80–90 | Peptide mimetics synthesis |

| HCl (gas) | Dioxane, 0°C, 4 h | Sulfonylation with sulfonyl chlorides | 70–80 | Sulfonamide-based therapeutics |

The isobutoxy group remains intact during Boc deprotection, enabling orthogonal functionalization strategies.

Stability and Side Reactions

While the compound is stable under standard storage conditions (2–8°C, protected from light ), prolonged exposure to moisture or light can lead to:

-

Iodide elimination : Formation of alkene byproducts via β-hydride elimination (observed in polar aprotic solvents at elevated temperatures).

-

Oxidative degradation : Catalyzed by trace metals, necessitating chelating agents in reaction mixtures.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and deprotection reactions underscores its value in medicinal chemistry. Controlled reaction conditions and strategic protection/deprotection protocols are essential for maximizing synthetic efficiency.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Iodomethyl vs. Ethynyl Groups

The iodomethyl group in the target compound facilitates halogen-bonding and nucleophilic displacement (e.g., Suzuki coupling), whereas ethynyl-containing analogs (CAS 287192-97-6, 1363383-17-8) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Ethynyl derivatives exhibit higher polarity due to the sp-hybridized carbon but lower stability under acidic conditions compared to iodomethyl analogs .

Isobutoxy vs. Amino/Pyridinyl Groups

The isobutoxy group enhances lipophilicity, making the target compound more membrane-permeable than the hydrophilic amino-substituted analog (tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate). The latter’s amino and pyridinyl groups enable hydrogen bonding and π-π stacking, critical for receptor binding in drug candidates .

Hydroxy(pyridinyl)methyl vs. Iodomethyl

The hydroxy(pyridin-2-yl)methyl substituent (CAS 333986-05-3) introduces both a hydroxyl and aromatic nitrogen, enabling metal coordination and acid-base reactivity. This contrasts with the iodomethyl group’s electrophilic character, which is more suited for alkylation reactions .

Biological Activity

tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic stability, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl group, an iodomethyl group, and an isobutoxy moiety. The presence of these functional groups is crucial for its biological activity.

Metabolic Stability

Metabolic stability is a critical factor in drug design, influencing bioavailability and therapeutic efficacy. Research indicates that compounds containing a tert-butyl group often exhibit low metabolic stability due to susceptibility to oxidative metabolism by cytochrome P450 enzymes. For instance, studies have shown that the oxidation of the tert-butyl group leads to the formation of alcohol metabolites, which can significantly alter the pharmacokinetics of the compound .

Table 1: Metabolic Stability Comparison

| Compound | Metabolic Stability (t1/2 in HLM) | Clearance (in vivo) |

|---|---|---|

| This compound | 63 min | High |

| Trifluoromethylcyclopropyl analogue | 114 min | Low |

The replacement of the tert-butyl group with more stable moieties such as trifluoromethylcyclopropyl has been shown to enhance metabolic stability significantly . This increased stability correlates with improved in vivo clearance rates.

Pharmacological Activity

The biological activity of this compound has been investigated in various pharmacological contexts. Preliminary studies suggest that it may exhibit:

- Antimicrobial properties : The iodinated piperidine derivatives have shown efficacy against certain bacterial strains.

- CNS activity : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

- CNS Activity : A study focused on the effects of similar piperidine derivatives on serotonin receptors indicated that modifications at the piperidine nitrogen could enhance binding affinity and selectivity, potentially leading to new treatments for mood disorders.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine ring and substituents influence both metabolic stability and biological activity. Key findings include:

- Iodomethyl Group : Enhances lipophilicity and may improve receptor binding.

- tert-Butyl Group : While it increases hydrophobic character, it also contributes to metabolic lability.

- Isobutoxy Moiety : This group may enhance solubility and bioavailability.

Table 2: SAR Overview

| Substituent | Effect on Activity | Impact on Stability |

|---|---|---|

| Iodomethyl | Increased receptor binding | Moderate |

| tert-Butyl | Increased lipophilicity | Decreased stability |

| Isobutoxy | Enhanced solubility | Neutral |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate, and how can its purity be validated?

- Methodological Answer: Synthesis typically involves sequential functionalization of the piperidine ring. A plausible route includes:

Boc protection: Introduce the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen .

Iodomethylation: Use nucleophilic substitution (e.g., reaction with methyl iodide or iodine in the presence of a base) at the 4-position .

Isobutoxy introduction: Employ alkoxylation via Williamson ether synthesis using isobutyl bromide or tosylate .

Purity Validation:

- Chromatography: Use HPLC or GC with ≥95% purity thresholds .

- Spectroscopy: Confirm structure via H/C NMR (e.g., Boc group at δ ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate protection during prolonged handling .

- Ventilation: Work in a fume hood to mitigate inhalation risks, especially given the iodomethyl group’s potential volatility .

- Waste Disposal: Segregate halogenated waste for professional disposal to avoid environmental contamination .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer:

- Spectroscopic Analysis:

- NMR: Verify piperidine ring protons (δ 3.0–4.0 ppm) and isobutoxy methyl groups (δ 0.9–1.1 ppm) .

- IR Spectroscopy: Confirm carbonyl (C=O) stretch from the Boc group (~1680–1720 cm) .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the iodomethyl group introduction?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate iodine substitution .

- Temperature Control: Maintain 0–5°C during iodomethylation to minimize side reactions (e.g., elimination) .

- Monitoring: Track progress via TLC (silica gel, hexane/EtOAc) or in situ FTIR .

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer:

- Stereochemical Considerations: Confirm diastereomerism via H NMR coupling constants or X-ray crystallography .

- Solvent Artifacts: Compare NMR spectra in deuterated chloroform vs. DMSO to rule out solvent-induced shifts .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition or light-induced degradation of the iodomethyl group .

- Moisture Sensitivity: Keep desiccated; the Boc group is hydrolytically labile in acidic/humid environments .

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

Q. What in vitro models are appropriate for preliminary biological activity assessment?

- Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinase or protease targets due to the piperidine scaffold’s prevalence in drug discovery .

- Cell Viability Studies: Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, noting the iodine atom’s potential radiopharmaceutical utility .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.